

An In-depth Technical Guide to the Chemical and Biological Properties of Econazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental data related to Econazole, a broad-spectrum antifungal agent. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Identification

Econazole is an imidazole antifungal agent.[1][2] It is structurally related to other imidazole derivatives like miconazole and clotrimazole.[3] The most commonly used form in pharmaceutical preparations is Econazole Nitrate.[3][4]

Chemical Name and Structure:

- IUPAC Name: (RS)-1-{2-[(4-Chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl}-1Himidazole[1]
- Molecular Formula: C₁₈H₁₅Cl₃N₂O[5]
- Chemical Structure of Econazole:



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- Econazole Nitrate: The nitrate salt form is a white to off-white crystalline powder.[4][6]
 - IUPAC Name: 1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid[4]
 - Molecular Formula: C18H16Cl3N3O4[4]

Physicochemical Properties:



Property	Value	Source(s)
Molecular Weight	381.68 g/mol (Econazole)	[5]
444.7 g/mol (Econazole Nitrate)	[4]	
Melting Point	162 °C (Econazole)	[5]
164.2-165.3 °C (Econazole Nitrate)	[7]	
Solubility	Very low in water (1.48e-03 g/L for Econazole).[5][8] Slightly soluble in most organic solvents.[8]	[5][8]
LogP	5.5	[5]
Crystal Structure	The crystal structure of (R)-(-)- Econazole hydrobromide has been determined, establishing its absolute stereochemistry.[9] The crystal structure of econazole itself has also been elucidated.[10] A novel crystal form of econazole nitrate has been prepared and characterized by X-ray powder diffraction.[11]	[9][10][11]

Mechanism of Action

Econazole's primary mechanism of action is the disruption of fungal cell membrane integrity through the inhibition of ergosterol biosynthesis.[8][12] Ergosterol is a crucial component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[12]

Signaling Pathway of Antifungal Action:





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Caption: Mechanism of action of Econazole.

Econazole specifically inhibits the cytochrome P450 enzyme lanosterol 14-alpha-demethylase. [12][13] This blockage prevents the conversion of lanosterol to ergosterol, leading to a depletion of ergosterol and an accumulation of toxic methylated sterol intermediates within the fungal cell.[12][14] The altered cell membrane exhibits increased permeability, resulting in the leakage of essential intracellular components and ultimately fungal cell death.[12]

Beyond inhibiting ergosterol synthesis, econazole has been shown to have direct interactions with cellular membranes, causing rapid changes in membrane properties.[12] It may also interfere with the synthesis of triglycerides and phospholipids and inhibit the activity of oxidative and peroxidative enzymes, leading to the accumulation of toxic levels of hydrogen peroxide.[8]

Experimental Protocols

3.1. Synthesis of Econazole Nitrate (One-Pot Method)

A reported one-pot synthesis method for econazole nitrate involves the following steps:

- Reaction of 1-(2,4-dichlorophenyl)-2-chloro-ethanol with imidazole: These reactants are combined in the presence of NaOH as a base and a phase transfer catalyst in DMF as a solvent. The reaction proceeds at 80°C for 3 hours.[7]
- O-alkylation: Additional NaOH is added, followed by p-chlorobenzyl chloride. The mixture is stirred for 3 hours at 40-50°C.[7]







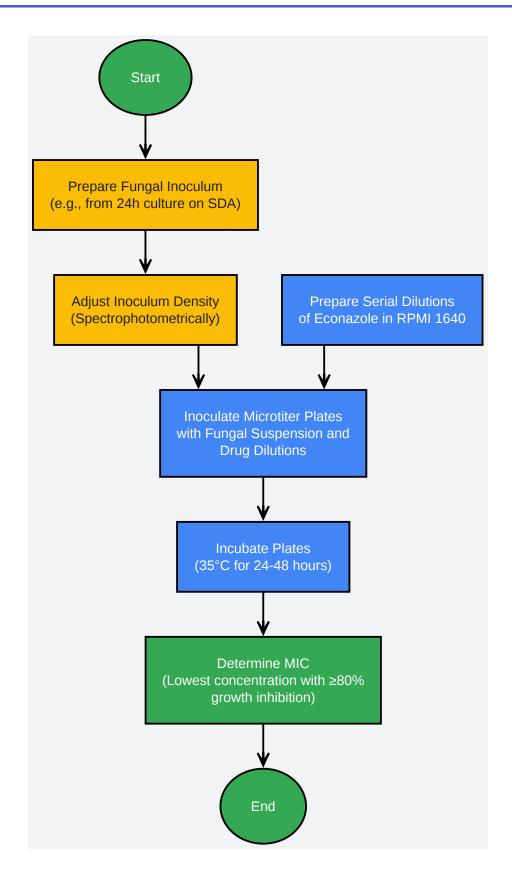
 Acidification and Recrystallization: The reaction mixture is acidified with nitric acid, and the resulting product is recrystallized from ethanol to yield econazole nitrate.

3.2. In Vitro Antifungal Susceptibility Testing

A common method for determining the minimum inhibitory concentration (MIC) of econazole against fungal isolates is the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Experimental Workflow for MIC Determination:





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Caption: Workflow for MIC determination.



- Preparation of Econazole Stock Solution: Econazole nitrate powder is dissolved in a suitable solvent like dimethyl sulfoxide (DMSO).[15]
- Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24 hours. Colonies are then suspended in sterile saline, and the cell density is adjusted using a spectrophotometer.[15]
- Microdilution Assay: Serial dilutions of econazole are prepared in RPMI 1640 medium in 96well microtiter plates. The standardized fungal inoculum is added to each well.[15]
- Incubation and MIC Determination: The plates are incubated at 35°C for 24-48 hours. The
 MIC is determined as the lowest concentration of the drug that causes a significant reduction
 (e.g., ≥80%) in fungal growth compared to a drug-free control well.[15]

Quantitative Data

4.1. In Vitro Antifungal Activity

Econazole exhibits a broad spectrum of activity against various fungi.

Fungal Species	MIC Range (μg/mL)	MIC5ο (μg/mL)	MIC ₉₀ (μg/mL)	Source(s)
Candida albicans	0.016 - 16	-	-	[15]
Candida species	1.56 - 25	-	-	[16]
Gram-positive bacteria	0.78 - 25	-	-	[16]

4.2. Cytotoxicity Data

In vitro studies on human cell lines have been conducted to evaluate the cytotoxicity of econazole.



Cell Line/Assay	Concentration (µg/mL)	Effect	Source(s)
T-1E (epithelioid cell line)	1	No detectable effect on various endpoints	[17]
3	Slightly reduced growth rate	[17]	

4.3. Clinical Efficacy

Clinical studies have demonstrated the effectiveness of econazole nitrate in treating various fungal infections.

Condition	Treatment Regimen	Cure Rate (Mycological)	Source(s)
Vaginal Candidiasis	150 mg suppository daily for 3 days	~85%	[3]
50 mg suppository/cream daily for 15 days	~90%	[3]	
Dermatomycoses	Topical application for 2-6 weeks	~90%	[3]
Interdigital Tinea Pedis (Foam 1%)	Once daily for 4 weeks (vs. vehicle)	Statistically significant	[18]

Conclusion

Econazole is a well-established imidazole antifungal agent with a clearly defined mechanism of action centered on the inhibition of ergosterol synthesis. Its broad-spectrum activity has been demonstrated in numerous in vitro and clinical studies. This technical guide provides foundational information on its chemical properties, biological activity, and key experimental methodologies, serving as a valuable resource for researchers and professionals in the field of drug development and mycology.



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